![molecular formula C19H20ClN3 B1222566 4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole CAS No. 334974-31-1](/img/structure/B1222566.png)
4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including the structure similar to "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole", typically involves the formation of piperazinyl methyl indole frameworks through various chemical routes. A study by Nirogi et al. (2012) describes the design and synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands, highlighting a method that could potentially be adapted for synthesizing compounds with similar structures (Nirogi et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to "this compound" can be elucidated through techniques such as X-ray diffraction and density functional theory (DFT) analysis. Şahin et al. (2012) conducted a study on a structurally related compound, providing insights into its characterization by IR, NMR, and single-crystal X-ray diffraction, offering a precedent for understanding the molecular structure of complex indole derivatives (Şahin et al., 2012).
Chemical Reactions and Properties
Electrochemical oxidation presents a unique method for synthesizing highly conjugated compounds involving indole derivatives. Amani et al. (2012) explored the electrochemical oxidation of 4-(piperazin-1-yl)phenols in the presence of indole derivatives, demonstrating the synthesis of bisindolyl-p-quinone derivatives, which suggests a pathway for generating complex structures related to the subject compound (Amani et al., 2012).
Scientific Research Applications
Indole Synthesis and Classification
Indole derivatives, including structures similar to "4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole," are crucial in organic chemistry due to their biological relevance and therapeutic potential. A significant body of work has focused on developing new methods for indole synthesis, which has been categorized into several types based on the bond formation within the indole ring. These methods are pivotal for creating diverse indole derivatives used in pharmaceuticals and agrochemicals (Taber & Tirunahari, 2011).
Biological and Medicinal Applications
Indoles and their derivatives, including piperazine-containing compounds, exhibit a wide range of biological activities. They have been studied for their antibacterial, anticancer, anti-inflammatory, antidiabetic, and antiviral properties. This diversity underscores the potential of compounds like "this compound" in medicinal chemistry, offering avenues for developing new treatments for various diseases (Ali, Dar, Pradhan, & Farooqui, 2013).
Pharmacophoric Role of Piperazine
Piperazine derivatives are integral in drug design, often contributing to the pharmacophoric properties of therapeutic agents. They are found in antipsychotic, antidepressant, and anticancer agents, among others. The flexibility and the pharmacokinetic and pharmacodynamic profiles of these molecules can be significantly influenced by substitutions on the piperazine moiety, highlighting the potential for "this compound" in drug development (Rathi, Syed, Shin, & Patel, 2016).
Environmental and Ecological Impact
While the specific compound does not have direct references to its environmental impact, research on related organochlorine compounds, such as chlorophenols, provides insight into the potential ecological implications. These studies address the toxicity, biodegradation, and persistence of chlorophenols in the environment, which could be relevant for understanding the environmental behavior of "this compound" and similar compounds (Krijgsheld & Gen, 1986).
Mechanism of Action
Target of Action
The primary target of the compound 5-HT7 agonist 1, also known as 4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole or 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole, is the 5-HT7 receptor . This receptor is one of the most recently described members of the serotonin (5-hydroxytryptamine or 5-HT) receptor family . It is heterogeneously expressed and plays a crucial role in regulating a wide range of physiological and pathological functions .
Mode of Action
The 5-HT7 receptor is coupled to the stimulatory Gs-protein, and receptor stimulation results in the activation of adenylyl cyclase (AC), leading to a rise in cAMP concentration . In addition, this receptor is coupled to the G12-protein to activate small GTPases of the Rho family . When the 5-HT7 agonist 1 interacts with its target, it activates these signaling pathways, leading to various cellular responses .
Biochemical Pathways
The activation of the 5-HT7 receptor by the agonist influences several biochemical pathways. The increase in cAMP concentration, resulting from the activation of adenylyl cyclase, can affect various downstream processes . Additionally, the activation of small GTPases of the Rho family can lead to changes in the actin cytoskeleton, influencing cell shape and motility .
Result of Action
The activation of the 5-HT7 receptor by the agonist has been associated with a number of physiological and pathological responses. These include serotonin-induced phase shifting of the circadian rhythm, control of memory, as well as locomotor and exploratory activity . A large body of evidence indicates the involvement of the 5-HT7 receptor in anxiety and depression .
properties
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHUKLQDWXAECD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324542 | |
Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727402 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
334974-31-1 | |
Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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